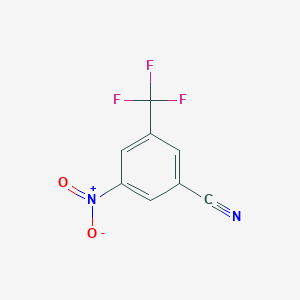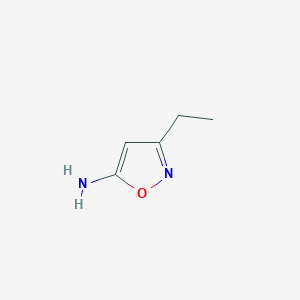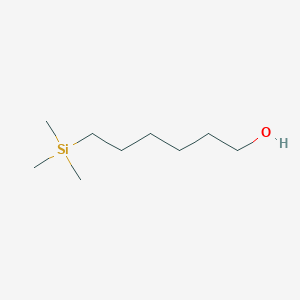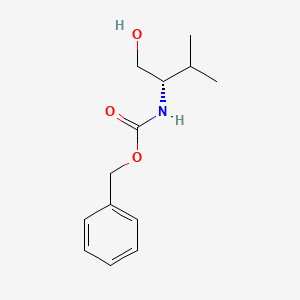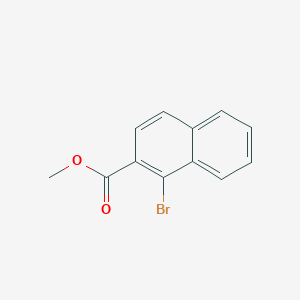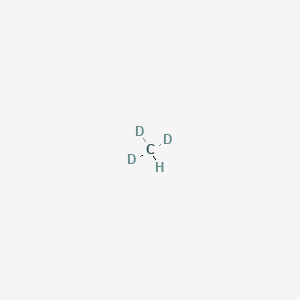
3,5-二氟异尼古丁醛
描述
3,5-Difluoroisonicotinaldehyde is a chemical compound with the CAS Number: 870234-98-3 and a molecular weight of 143.09 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoroisonicotinaldehyde is represented by the linear formula C6H3F2NO . The InChI code for this compound is 1S/C6H3F2NO/c7-5-1-9-2-6 (8)4 (5)3-10/h1-3H .It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .
科学研究应用
选择性标记细胞表面唾液酸糖蛋白
一个应用涉及使用高碘酸盐-氚硼氢化物对细胞表面唾液酸糖蛋白进行选择性放射性标记。这种方法特异性地将放射性标记引入细胞表面唾液酸,在研究细胞表面含有唾液酸的糖蛋白时证明其有用(Gahmberg & Andersson, 1977)。
化学合成中的催化剂
在材料科学领域,已经探索了3,5-二氟异尼古丁醛衍生物的催化性质。使用弯曲连接剂的铟基金属有机骨架(MOF)展示了对醛的缩醛反应的高效催化活性,突显了该化合物在促进多孔结构内化学反应中的作用(Gándara等人,2008)。
高通量染色体构象捕获
该化合物还在基因组学中找到应用,它有助于利用5C技术绘制基因组元素之间的物理相互作用网络。这种高通量的染色体构象捕获(3C)技术测量数百万染色质相互作用网络,有助于理解长程基因调控(Dostie & Dekker, 2007)。
有机化合物的合成
另一个应用在有机化学中显而易见,3,5-二氟异尼古丁醛衍生物在无溶剂条件下合成,由离子液体在超声辐射下催化。这种方法具有简单的实验程序、较短的反应时间和高产率等优点,突显了它在有机化合物的绿色合成中的实用性(He et al., 2015)。
构象稳定性研究
对溶液中二核苷酸的构象稳定性的研究也利用了3,5-二氟异尼古丁醛衍生物,为了解这些分子在不同温度条件下的结构行为提供了见解,这对于理解核酸结构和相互作用至关重要(Brahms, Maurizot, & Michelson, 1967)。
安全和危害
The safety information for 3,5-Difluoroisonicotinaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
3,5-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAOKDGTZKSUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470004 | |
| Record name | 3,5-Difluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoroisonicotinaldehyde | |
CAS RN |
870234-98-3 | |
| Record name | 3,5-Difluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




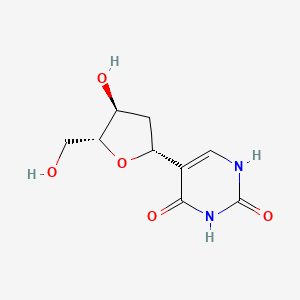


![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

